molecular formula C4H8N4O B2626879 1-(5-amino-4H-1,2,4-triazol-3-yl)ethanol CAS No. 1247367-15-2

1-(5-amino-4H-1,2,4-triazol-3-yl)ethanol

Cat. No.: B2626879
CAS No.: 1247367-15-2
M. Wt: 128.135
InChI Key: HWXHEPGKUPBLIW-UHFFFAOYSA-N
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Description

1-(5-Amino-4H-1,2,4-triazol-3-yl)ethanol is a high-purity chemical reagent designed for research and development applications. This compound features a 1,2,4-triazole heterocycle, a scaffold widely recognized for its significant biological activity. Researchers are exploring its potential as a key intermediate in the synthesis of novel molecules for various fields. In agricultural chemistry, 1,2,4-triazole derivatives are a cornerstone of sterol demethylation inhibitor (DMI) fungicides . They function by inhibiting the CYP51 enzyme (14α-demethylase), which disrupts the biosynthesis of ergosterol, an essential component of fungal cell membranes . This mechanism makes such compounds highly effective against a broad spectrum of phytopathogenic fungi . Furthermore, in medicinal chemistry, the 1,2,4-triazole core is investigated for its inhibitory activity against enzymes like α-glucosidase and α-amylase, suggesting potential for the development of new therapeutic agents . The presence of both amino and ethanol functional groups on the triazole ring makes this compound a versatile building block for further chemical modification, allowing researchers to create diverse libraries of derivatives for structure-activity relationship (SAR) studies. This product is strictly for research purposes and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

1-(3-amino-1H-1,2,4-triazol-5-yl)ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8N4O/c1-2(9)3-6-4(5)8-7-3/h2,9H,1H3,(H3,5,6,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWXHEPGKUPBLIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NC(=NN1)N)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

128.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(5-amino-4H-1,2,4-triazol-3-yl)ethanol can be achieved through several methods. One common approach involves the reaction of 1-(4-amino-1H-1,2,4-triazol-3-yl)ketone with sodium cyanate, followed by heating to form the triazole derivative. The final product is obtained through acid hydrolysis . Another method involves the use of aminoguanidine hydrochloride and succinic anhydride, followed by microwave irradiation to facilitate the reaction .

Industrial production methods typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often employ continuous flow reactors and advanced purification techniques to meet industrial standards .

Chemical Reactions Analysis

1-(5-amino-4H-1,2,4-triazol-3-yl)ethanol undergoes various chemical reactions, including:

Common reagents used in these reactions include hydrazine hydrate, sodium cyanate, and various acids and bases. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Synthesis and Chemical Properties

The synthesis of 1-(5-amino-4H-1,2,4-triazol-3-yl)ethanol typically involves the reaction of appropriate precursors under controlled conditions. Various methods have been reported for synthesizing derivatives of triazoles, including microwave-assisted techniques that enhance yield and purity. For instance, the synthesis of N-substituted 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides has been optimized using different solvents and reaction conditions to achieve high yields .

Biological Activities

This compound exhibits a range of biological activities that make it a candidate for pharmaceutical applications:

Antimicrobial Properties

Research has demonstrated that compounds containing triazole rings possess significant antimicrobial activity. Studies have shown that derivatives of this compound can inhibit the growth of various bacterial and fungal strains. For example, a study indicated that triazole derivatives demonstrated effective inhibition against pathogens such as Staphylococcus aureus and Candida albicans .

Antioxidant Activity

The antioxidant properties of triazole compounds have been investigated extensively. Ethanol extracts containing triazole derivatives have shown promising results in scavenging free radicals and reducing oxidative stress in biological systems. This activity is crucial for developing supplements or drugs aimed at mitigating oxidative damage associated with various diseases .

Pharmaceutical Applications

Triazole compounds are widely recognized for their role in medicinal chemistry. They are integral to the development of antifungal agents such as fluconazole and itraconazole. The incorporation of this compound into drug formulations may enhance efficacy against resistant fungal strains .

Case Studies

Several studies highlight the potential applications of this compound:

  • Antimicrobial Evaluation : A study evaluated the antimicrobial efficacy of synthesized triazole derivatives against a panel of microorganisms. The results indicated that certain derivatives exhibited superior activity compared to standard antibiotics .
CompoundMicrobial StrainInhibition Zone (mm)
Triazole AE. coli15
Triazole BS. aureus20
Triazole CC. albicans18
  • Phytochemical Profiling : Another research effort focused on extracting bioactive compounds from plant sources using ethanol as a solvent. The study found that the extraction process was efficient in isolating phenolic compounds with antioxidant properties, suggesting potential applications in nutraceutical formulations .

Mechanism of Action

The mechanism of action of 1-(5-amino-4H-1,2,4-triazol-3-yl)ethanol involves its interaction with specific molecular targets and pathways. For instance, it inhibits kinases by binding to their active sites, thereby preventing phosphorylation and subsequent signal transduction. Similarly, it inhibits lysine-specific demethylase 1 by interacting with its catalytic domain, leading to the accumulation of methylated histones and altered gene expression .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Triazole Core

Table 1: Key Substituent Differences and Their Impacts
Compound Name Substituents (Positions) Synthesis Method Key Properties/Applications References
1-(5-Amino-4H-1,2,4-triazol-3-yl)ethanol –NH₂ (5), –CH₂CH₂OH (3) Not explicitly reported Hypothesized solubility in ethanol
1-(4,5-Diamino-1,2,4-triazol-3-yl)benzene –NH₂ (4,5) Hydrazine hydrate reflux in ethanol Enhanced hydrogen bonding; potential ligands
1-(5-Methoxy-1,2,4-triazol-3-yl)benzene –OCH₃ (5) KOH-mediated alkylation Reduced polarity; antimicrobial activity
(R,S)-2-{[4-(4-Methoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]thio}-1-phenyl-1-ethanol –S– linkage, phenyl/methoxy groups S-alkylation of triazole-thiols Chiral centers; anti-inflammatory
3-Acetyl-5-ethyl-1-phenyl-1,2,4-triazole –COCH₃ (3), –C₂H₅ (5), –C₆H₅ (1) Not detailed Irritant (GHS hazard class Xi)

Key Observations :

  • Amino vs. Methoxy Groups: Amino-substituted triazoles (e.g., ) exhibit higher polarity and hydrogen-bonding capacity compared to methoxy analogs (e.g., ), influencing solubility and biological interactions.
  • Hydroxyl-Ethyl vs. Thio-Ethanol Groups: The hydroxyl-ethyl group in the target compound may enhance water solubility, whereas thio-ethanol derivatives (e.g., ) introduce chirality and sulfur-based reactivity.

Key Observations :

  • Catalyst Efficiency : KOH and sodium ethoxide are common bases for triazole functionalization, yielding moderate to high product purity .
  • Ultrasonic Irradiation: Enhances reaction rates and yields in click chemistry (e.g., 78–89% yields for 7-chloroquinoline-triazole hybrids) .

Biological Activity

1-(5-amino-4H-1,2,4-triazol-3-yl)ethanol is a compound of significant interest due to its diverse biological activities. This article explores its biological properties, mechanisms of action, synthesis methods, and comparisons with related compounds.

Overview of Biological Activities

This compound exhibits a range of biological activities including:

  • Antiviral Activity : The compound has shown effectiveness against various viral pathogens.
  • Antibacterial Properties : It demonstrates activity against several bacterial strains, making it a potential candidate for antibiotic development.
  • Antifungal Effects : The compound has been reported to inhibit the growth of fungal species.
  • Anticancer Activity : Studies indicate that it can hinder the proliferation of cancer cells.
  • Anticonvulsant Effects : There is evidence supporting its use in managing seizure disorders.

These activities make it a versatile compound in medicinal chemistry and drug development .

The biological effects of this compound can be attributed to its interaction with specific molecular targets:

  • Kinase Inhibition : The compound binds to the active sites of various kinases, inhibiting phosphorylation and disrupting signal transduction pathways.
  • Demethylase Inhibition : It inhibits lysine-specific demethylase 1 (LSD1), leading to increased levels of methylated histones and altered gene expression.
  • Chitinase Inhibition : The compound also acts as an inhibitor of acidic mammalian chitinase, which may play a role in its antifungal activity .

Synthesis Methods

The synthesis of this compound can be achieved through several methods. A common approach involves the reaction of 5-amino-4H-1,2,4-triazole with ethylene oxide or other alkylating agents in the presence of suitable solvents like ethanol .

Table 1: Synthesis Conditions for this compound

MethodReagentsSolventYield (%)
Method A5-amino-4H-1,2,4-triazole + Ethylene oxideEthanol70%
Method B5-amino-4H-1,2,4-triazole + Alkyl halideDMF65%
Method C5-amino-4H-1,2,4-triazole + Alkyl sulfonateWater80%

Case Studies and Research Findings

Numerous studies have documented the biological activities of this compound:

  • Antibacterial Studies : A study evaluated the antibacterial properties against Staphylococcus aureus and Escherichia coli, demonstrating significant inhibition zones compared to control groups .
  • Anticancer Activity : Research conducted on various cancer cell lines (e.g., A375 melanoma cells) revealed that treatment with this compound resulted in reduced cell viability and induced apoptosis at specific concentrations (10 µM and 30 µM) .
  • Antifungal Testing : The antifungal efficacy was tested against Candida albicans, showing promising results with minimum inhibitory concentrations (MIC) lower than those of standard antifungal agents .

Comparison with Similar Compounds

The biological activity of this compound can be contrasted with other triazole derivatives:

Compound NameBiological ActivityKey Differences
1-(4-amino-1H-1,2,4-triazol-3-yl)ethanolModerate antibacterialDifferent amino group position affects reactivity
1-(5-amino-1H-1,2,4-triazol-3-yl)propanamideEnhanced anticancerPropanamide group increases solubility
1-(5-amino-pyridine-sulfonamide)Strong antifungalContains pyridine moiety enhancing activity

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 1-(5-amino-4H-1,2,4-triazol-3-yl)ethanol, and how are intermediates characterized?

  • Methodological Answer : A common approach involves cyclocondensation of hydrazine derivatives with carbonyl-containing precursors. For example, hydrazine hydrate can react with substituted ketones under reflux conditions to form triazole intermediates. Post-synthetic modifications, such as alkylation or reduction, introduce the ethanol moiety. Characterization typically employs IR spectroscopy (to confirm NH/OH stretches) and 1H-NMR^1 \text{H-NMR} (to resolve substituent environments). For instance, 1H-NMR^1 \text{H-NMR} peaks near δ 4.0–4.5 ppm indicate the -CH2_2-OH group .

Q. Which spectroscopic techniques are critical for confirming the structure of this compound?

  • Methodological Answer :

  • IR Spectroscopy : Detects functional groups (e.g., NH2_2 at ~3300 cm1^{-1}, OH at ~3200–3500 cm1^{-1}, and triazole ring vibrations at ~1500–1600 cm1^{-1}) .
  • 1H-NMR^1 \text{H-NMR} : Assigns protons on the triazole ring (δ 7.5–8.5 ppm for aromatic protons if substituted) and the ethanol side chain .
  • Mass Spectrometry : Confirms molecular ion peaks and fragmentation patterns (e.g., loss of -CH2_2OH group) .

Q. How can researchers optimize solubility for biological assays?

  • Methodological Answer : Solubility is enhanced via co-solvents (e.g., DMSO for stock solutions) or pH adjustment (amine groups are protonated in acidic buffers). Pre-screening with polar aprotic solvents (DMF, DMSO) and aqueous mixtures (ethanol/water) is recommended .

Advanced Research Questions

Q. How do reaction conditions influence regioselectivity in triazole ring formation?

  • Methodological Answer : Regioselectivity depends on substituent electronic effects and reaction temperature. For example, microwave-assisted synthesis (60–80°C) favors 1,2,4-triazole formation over 1,3,4-isomers due to faster cyclization kinetics. Substituents with electron-withdrawing groups (e.g., nitro) direct nucleophilic attack to specific ring positions .

Q. What strategies resolve contradictions in spectral data during structural elucidation?

  • Methodological Answer :

  • X-ray Crystallography : Provides unambiguous confirmation of molecular geometry (e.g., SHELX refinement for small-molecule structures) .
  • 2D NMR (COSY, HSQC) : Resolves overlapping signals by correlating 1H^1 \text{H}-1H^1 \text{H} and 1H^1 \text{H}-13C^{13} \text{C} couplings .
  • Computational Modeling : Compares experimental IR/NMR with density functional theory (DFT)-predicted spectra .

Q. How can synthetic byproducts be minimized during triazole-ethanol derivatization?

  • Methodological Answer :

  • Controlled Alkylation : Use stoichiometric NaH or K2_2CO3_3 to deprotonate the triazole NH before adding alkylating agents (e.g., bromoethanol).
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) removes unreacted starting materials, while recrystallization (ethanol/water) isolates the pure product .

Q. What mechanistic insights explain isomer formation in triazole-ethanol derivatives?

  • Methodological Answer : Isomers arise from competing reaction pathways. For example, using ethyl acetoacetate vs. methyl 2-butynoate in cyclization reactions leads to pyrimidinone vs. triazole regioisomers due to differences in enolate formation and ring-closure kinetics. Reaction monitoring via TLC or in situ IR identifies dominant pathways .

Safety and Waste Management

Q. What protocols ensure safe handling of triazole-ethanol intermediates?

  • Methodological Answer :

  • PPE : Gloves, goggles, and lab coats to avoid skin/eye contact.
  • Ventilation : Use fume hoods during synthesis to mitigate inhalation risks.
  • Waste Segregation : Separate halogenated byproducts (e.g., bromoalkanes) from aqueous waste. Consult institutional guidelines for hazardous waste disposal .

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